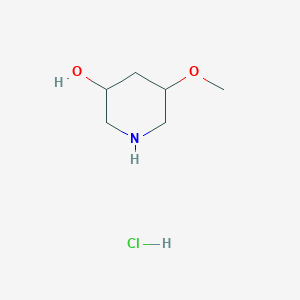

5-Methoxypiperidin-3-ol;hydrochloride

Description

Significance of Nitrogen Heterocycles as Pharmacophores in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are fundamental structural motifs in a vast array of biologically active molecules, including a significant portion of pharmaceuticals. Their prevalence stems from the unique physicochemical properties imparted by the nitrogen atom, such as its ability to act as a hydrogen bond donor or acceptor, its basicity which allows for salt formation and improved solubility, and its capacity to introduce specific steric and electronic features into a molecule. These characteristics enable nitrogen heterocycles to interact with biological targets like enzymes and receptors with high affinity and specificity.

The structural diversity of nitrogen heterocycles is immense, ranging from simple five- or six-membered rings to complex polycyclic systems. This diversity allows for extensive exploration of chemical space in drug discovery programs. Many approved drugs contain at least one nitrogen-containing heterocyclic ring, highlighting their importance as pharmacophores—the essential molecular features responsible for a drug's pharmacological activity.

Overview of the Piperidine (B6355638) Scaffold in Active Pharmaceutical Ingredients and Research Compounds

The piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom, is one of the most common heterocyclic scaffolds found in pharmaceuticals and natural products. nih.govajchem-a.comresearchgate.net Its conformational flexibility, allowing it to adopt chair and boat conformations, enables precise three-dimensional positioning of substituents to optimize interactions with biological targets. This structural feature is critical for the design of potent and selective drugs.

The piperidine nucleus is a key component in numerous drug classes, including antipsychotics, analgesics, antihistamines, and anticancer agents. researchgate.netijnrd.org The versatility of the piperidine scaffold allows it to serve as a central building block in the synthesis of complex molecules. nih.gov Various synthetic methods have been developed for the construction of substituted piperidines, reflecting their high demand in medicinal chemistry. nih.govajchem-a.com

| Drug Name | Therapeutic Class | Brief Description of Piperidine Role |

|---|---|---|

| Methylphenidate | Central Nervous System Stimulant | The piperidine ring is a core component of the molecule, essential for its activity in treating ADHD. |

| Donepezil | Acetylcholinesterase Inhibitor | Features a piperidine moiety that plays a key role in its binding to the acetylcholinesterase enzyme, used in the management of Alzheimer's disease. |

| Fentanyl | Opioid Analgesic | A potent synthetic opioid where the piperidine structure is crucial for its analgesic activity. |

| Haloperidol | Antipsychotic | A typical antipsychotic in which the piperidine ring is a key structural feature for its dopamine (B1211576) receptor antagonist activity. |

Specific Context of Methoxy- and Hydroxy-Substituted Piperidines in Contemporary Chemical Biology Research

Research into methoxy- and hydroxy-substituted piperidines is active, with studies exploring their potential in various therapeutic areas. For instance, piperidinol (hydroxypiperidine) analogs have been investigated for their anti-tuberculosis activity. nih.gov The synthesis of stereochemically defined piperidinols is an area of significant interest, as the stereochemistry of the hydroxyl and other groups can have a profound impact on biological activity. nih.govacs.org The development of synthetic methodologies to access a wide range of substituted piperidines, including those with methoxy (B1213986) and hydroxy groups, is crucial for advancing drug discovery programs. nih.govajchem-a.comnih.gov

While extensive research exists for various substituted piperidines, publicly available scientific literature on the specific compound 5-Methoxypiperidin-3-ol (B13558252);hydrochloride is limited. The following sections will detail the available information on this compound, supplemented with data from closely related analogs to provide a comprehensive chemical context.

Due to the limited availability of specific experimental data for 5-Methoxypiperidin-3-ol;hydrochloride, the following table presents data for structurally related compounds to provide a comparative context for its potential physicochemical properties.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 3-Hydroxypiperidine (B146073) hydrochloride | C₅H₁₂ClNO | 137.61 | 64051-79-2 |

| 4-Methoxypiperidine hydrochloride | C₆H₁₄ClNO | 151.64 | 4045-25-4 |

| (R)-3-Methoxypiperidine | C₆H₁₃NO | 115.17 | 651341-54-7 |

| 3-(3-Methoxy-benzyl)-piperidine hydrochloride | C₁₃H₂₀ClNO | 241.76 | - |

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-methoxypiperidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-9-6-2-5(8)3-7-4-6;/h5-8H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHFQPIDEYLJJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(CNC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical and Spectroscopic Characterization in Research Settings

Chromatographic Techniques for Purity and Identity Assessment

Chromatographic methods are indispensable for separating 5-Methoxypiperidin-3-ol (B13558252);hydrochloride from potential impurities, starting materials, and byproducts, thereby allowing for a precise assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of polar, non-volatile compounds like 5-Methoxypiperidin-3-ol;hydrochloride. In research settings, reversed-phase HPLC is commonly utilized, where the compound is partitioned between a nonpolar stationary phase (often C18) and a polar mobile phase.

The identity of the compound is confirmed by comparing its retention time to that of a certified reference standard. Purity is determined by calculating the peak area percentage of the main compound relative to the total area of all observed peaks in the chromatogram. Chemical suppliers of the analogous free base, (3S,4R)-4-Methoxypiperidin-3-ol, confirm the availability of HPLC data to ensure compound quality. bldpharm.com While specific application notes for the hydrochloride salt are not publicly detailed, typical starting conditions can be extrapolated from methods used for other substituted piperidines. For instance, the analysis of related piperidine (B6355638) derivatives has been successfully performed using C18 columns with mobile phases consisting of acetonitrile (B52724) and water, often with additives like trifluoroacetic acid (TFA) to improve peak shape. researchgate.net

Table 1: Representative HPLC Parameters for Purity Assessment

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA |

| Gradient | Isocratic or Gradient (e.g., 5% B to 95% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at 210 nm (due to lack of a strong chromophore) or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 5 - 20 µL |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher resolution, faster analysis times, and improved sensitivity. This makes UPLC particularly valuable for high-throughput screening and for detecting trace impurities that might be missed by conventional HPLC. Documentation for the free base form of the compound, (3S,4R)-4-Methoxypiperidin-3-ol, indicates that UPLC is a utilized analytical technique. bldpharm.com The higher backpressure generated by UPLC systems necessitates specialized instrumentation, but the resulting increase in chromatographic performance is substantial for detailed purity profiling.

Table 2: Illustrative UPLC Parameters for Enhanced Purity Analysis

| Parameter | Typical Condition |

|---|---|

| Column | UPLC BEH C18 (e.g., 2.1 mm x 50 mm, 1.7 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |

| Gradient | Rapid Gradient (e.g., 2% B to 98% B over 5 min) |

| Flow Rate | 0.4 - 0.6 mL/min |

| Column Temperature | 40 - 50 °C |

| Detection | UV (210 nm) or coupled to a mass spectrometer (UPLC-MS) |

| Injection Volume | 1 - 5 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While this compound itself is a salt and thus non-volatile, it can be analyzed by GC after conversion to its more volatile free base form or through derivatization. Derivatization, such as silylation or acylation of the hydroxyl and secondary amine groups, increases volatility and thermal stability, allowing the compound to be readily analyzed by GC.

The use of GC is confirmed by chemical suppliers who state that the compound can be analyzed by GCMS. synhet.com The choice of column is critical, with polar columns being generally preferred for amines and alcohols to achieve better peak shape and resolution.

Table 3: General GC Parameters for Analysis (after derivatization)

| Parameter | Typical Condition |

|---|---|

| Derivatizing Agent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or Acetic Anhydride |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10-20 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 - 300 °C |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight and elemental composition of a compound, providing unequivocal structural evidence.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like 5-Methoxypiperidin-3-ol. In the positive ion mode, the molecule readily accepts a proton to form the protonated molecular ion [M+H]⁺. For 5-Methoxypiperidin-3-ol (free base molecular weight: 131.17 g/mol ), the expected ion would appear at an m/z (mass-to-charge ratio) of approximately 132.18. This technique is often coupled with liquid chromatography (LC-MS), which allows for the mass analysis of the compound as it elutes from the LC column, confirming that the peak observed in the chromatogram corresponds to the compound of interest. Studies on related piperidine alkaloids have utilized ESI-MS/MS to propose fragmentation mechanisms and characterize their structures. nih.gov

Table 4: ESI-MS Data for Structural Confirmation

| Parameter | Expected Result |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Compound (Free Base) | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| Observed Ion | [M+H]⁺ |

| Expected m/z | ~132.18 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of an ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a molecule, distinguishing it from other compounds that may have the same nominal mass. For the protonated molecule of 5-Methoxypiperidin-3-ol ([C₆H₁₄NO₂]⁺), HRMS can confirm its elemental composition, providing a very high degree of confidence in the compound's identity. This technique is crucial in research to verify the synthesis of novel compounds and to rule out potential isobaric impurities. The development of HRMS has become an industry standard for the analysis of new psychoactive substances, including many piperidine derivatives, due to its ability to provide unambiguous identification. nih.gov

Table 5: HRMS Data for Elemental Composition Confirmation

| Parameter | Expected Result |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Ion Formula | [C₆H₁₄NO₂]⁺ |

| Calculated Monoisotopic Mass | 132.10190 |

| Mass Accuracy | Typically < 5 ppm |

| Significance | Unambiguously confirms the elemental formula of the compound. |

Spectroscopic Methods for Detailed Structural Elucidation

Spectroscopic techniques are the cornerstone of molecular structure elucidation, offering non-destructive analysis that maps the atomic and functional group landscape of a compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools in this regard, each providing unique and complementary information about the structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence and arrangement of the piperidine ring, the hydroxyl and methoxy (B1213986) substituents, and for determining the relative stereochemistry (cis/trans isomerism) of the substituents.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the hydrochloride salt, the piperidine nitrogen is protonated, which influences the chemical shifts of adjacent protons. The electronegativity of the oxygen atoms in the hydroxyl and methoxy groups causes protons on adjacent carbons (the carbinol and methoxy-bearing carbons) to be deshielded, shifting their signals downfield. libretexts.org The coupling constants (J-values) between adjacent protons are critical for establishing the stereochemical relationship between the substituents at C3 and C5. rsc.org For instance, a larger coupling constant between the protons at C3 and C4 might suggest a different dihedral angle, and thus a different chair conformation or relative stereochemistry, compared to a smaller coupling constant. blogspot.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and provides information about their chemical environment. Carbons bonded to electronegative atoms like oxygen (C3, C5, and the methoxy carbon) will appear at a lower field (higher ppm value) compared to the other ring carbons. libretexts.org The chemical shifts of the piperidine ring carbons can also provide clues about the ring's conformation and the orientation of the substituents. The presence of the correct number of signals corresponding to the five piperidine carbons and the single methoxy carbon confirms the molecular backbone.

Below are tables of predicted chemical shifts for this compound. These values are estimated based on established chemical shift ranges for similar functional groups and substituted piperidine systems. pdx.eduorganicchemistrydata.orgorganicchemistrydata.org Actual experimental values may vary depending on the solvent and other experimental conditions.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| NH ₂⁺ | 8.5 - 10.0 | Broad singlet | N/A | Chemical shift is highly dependent on solvent and concentration. Appears as two signals due to axial/equatorial protons. |

| CH (OH) (H3) | 3.8 - 4.2 | Multiplet | Varies | Downfield shift due to the adjacent hydroxyl group. The exact shift and multiplicity depend on the stereochemistry (cis/trans) and coupling to H2 and H4 protons. |

| CH (OCH₃) (H5) | 3.4 - 3.8 | Multiplet | Varies | Downfield shift due to the adjacent methoxy group. The exact shift and multiplicity depend on the stereochemistry and coupling to H4 and H6 protons. |

| OCH ₃ | 3.3 - 3.5 | Singlet | N/A | A characteristic singlet integrating to three protons. |

| Ring CH ₂ (H2, H4, H6) | 1.8 - 3.2 | Complex Multiplets | Varies | Protons on the piperidine ring show complex splitting patterns due to coupling with each other. Axial and equatorial protons are non-equivalent. |

| OH | 4.0 - 5.5 | Broad singlet | N/A | Chemical shift and appearance can vary significantly with solvent, temperature, and concentration; may exchange with D₂O. |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C 3 (CHOH) | 65 - 75 | The carbinol carbon, shifted significantly downfield by the attached hydroxyl group. libretexts.org |

| C 5 (CHOCH₃) | 70 - 80 | This carbon is attached to the electronegative oxygen of the methoxy group, resulting in a downfield shift. |

| C 2, C 6 | 45 - 55 | Carbons adjacent to the protonated nitrogen atom. Their chemical shift is influenced by the positive charge on the nitrogen. |

| C 4 | 25 - 35 | The methylene (B1212753) carbon situated between the two substituted carbons. |

| OC H₃ | 55 - 60 | The carbon of the methoxy group, appearing in a characteristic region for such functional groups. |

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. By measuring the absorption of IR radiation, a spectrum is generated with characteristic absorption bands corresponding to different functional groups.

For this compound, the IR spectrum would be expected to show several key absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group (-OH), with the broadening resulting from hydrogen bonding.

N-H Stretch: As a hydrochloride salt, the piperidinium (B107235) amine will exhibit N-H stretching bands. These typically appear as a broad band in the 2400-3200 cm⁻¹ region, often with multiple smaller peaks (overtone/combination bands).

C-H Stretch: Absorptions in the 2800-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the piperidine ring and the methoxy group. The presence of "Bohlmann bands," which are weak absorptions appearing below 2800 cm⁻¹, can sometimes be used to infer the stereochemistry of piperidine derivatives, as they arise from C-H bonds that are anti-periplanar to the nitrogen lone pair (though this effect is complicated by N-protonation). researchgate.net

C-O Stretch: Strong C-O stretching vibrations are expected for both the alcohol and the ether functionalities. The C-O stretch of the secondary alcohol (at C3) typically appears in the 1050-1150 cm⁻¹ range, while the C-O stretch of the methoxy group (at C5) would be found in the 1070-1150 cm⁻¹ region. nist.gov

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibration Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Hydroxyl (O-H) | Stretch | 3200 - 3600 | Strong, Broad |

| Piperidinium (N⁺-H) | Stretch | 2400 - 3200 | Strong, Broad |

| Alkyl (C-H) | Stretch | 2800 - 3000 | Medium-Strong |

| Ether (C-O-C) | Stretch | 1070 - 1150 | Strong |

| Alcohol (C-O) | Stretch | 1050 - 1150 | Strong |

Other Relevant Analytical Techniques for Research Samples

Beyond standard spectroscopic methods, other analytical techniques can provide valuable data on the purity, properties, and behavior of research samples of this compound.

Capillary electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.gov It is a powerful tool for assessing the purity of ionizable compounds like this compound. nih.gov As a protonated amine, the compound is cationic and would migrate towards the cathode in a standard CE setup.

This technique is particularly well-suited for:

Purity Assessment: CE can detect and quantify charged impurities with high efficiency and resolution, often providing an orthogonal selectivity compared to chromatographic methods like HPLC. mdpi.com

Chiral Separations: By adding a chiral selector (such as a cyclodextrin) to the background electrolyte, CE can be used to separate enantiomers of chiral compounds. mdpi.com This would be a critical application for resolving and quantifying the different stereoisomers of this compound.

pKa Determination: The electrophoretic mobility of the compound changes with the pH of the buffer, a relationship that can be exploited to determine its acid dissociation constant (pKa).

Electrochemical methods analyze the interaction of a substance with an electric potential or current. For a compound like this compound, techniques such as cyclic voltammetry could be used to study its redox properties. While the saturated piperidine ring, hydroxyl, and methoxy groups are not typically considered electroactive under standard conditions, electrochemical analysis can be used for quantification or to study interactions with other molecules. nih.govnih.gov For instance, if the compound were part of a formulation or a biological sample, electrochemical sensors could potentially be developed for its detection, especially if it interacts with an electroactive species. The analysis of piperidine alkaloids and related compounds has been accomplished using various electrochemical techniques, demonstrating the utility of this approach for compounds containing the piperidine scaffold. nih.gov

Structure Activity Relationship Sar Studies of 5 Methoxypiperidin 3 Ol Derivatives

Influence of Hydroxyl and Methoxy (B1213986) Group Positions on Biological Activity

The hydroxyl group, particularly at the 3-position, is often essential for target engagement. Studies on various piperidine-containing molecules, such as epoxymorphinan derivatives, have demonstrated that the 3-hydroxy group is crucial for maintaining high binding affinity at opioid receptors. Its removal consistently leads to a significant reduction in potency, highlighting its role as a key pharmacophoric feature likely involved in a critical hydrogen bond interaction with the receptor.

Stereochemical Effects on Target Engagement and Potency

The non-planar, chair-like conformation of the piperidine (B6355638) ring means that substituents can exist in either axial or equatorial positions, leading to different stereoisomers (diastereomers and enantiomers) with distinct biological profiles. The stereochemistry of the hydroxyl and methoxy groups in 3,5-disubstituted piperidines is a paramount factor in determining potency and target engagement.

The relative orientation of the substituents (cis or trans) profoundly impacts the molecule's three-dimensional shape and its ability to fit into a specific binding pocket. Synthetic strategies have been developed to selectively produce either cis- or trans-3,5-disubstituted piperidines, as the biological activity is often confined to a single diastereomer. For instance, in the synthesis of the alkaloid dihydrocleavamine, controlling the cis/trans relationship between the substituents at the 3 and 5 positions of the piperidine ring was a key challenge with significant implications for the final product's activity.

Furthermore, the absolute configuration (R or S) at the chiral centers (C3 and C5) is critical. Biological systems are inherently chiral, and receptors or enzymes often exhibit a high degree of stereoselectivity. A dramatic example of this is seen in a potent calcium antagonist featuring a 1-benzyl-3-piperidinol ester moiety. When the different optical isomers were synthesized and tested, the hypotensive activity was almost exclusively found in one isomer, which was 30 to 100 times more potent than its enantiomer. This underscores that only one enantiomer typically possesses the correct spatial orientation of functional groups required for optimal interaction with the target. The development of scalable routes to access all four possible stereoisomers of 3,5-disubstituted piperidines is therefore of high importance in medicinal chemistry to allow for thorough pharmacological evaluation.

Table 1: Hypotensive Activity of Stereoisomers of a Dihydropyridine Derivative Containing a 3-Hydroxypiperidine (B146073) Moiety This table illustrates the principle of stereoselectivity using data from a related 3-hydroxypiperidine-containing compound.

| Compound Isomer | Configuration | Relative Hypotensive Activity |

| α-isomer | (S)-piperidine, (S)-dihydropyridine | Very Strong (+++) |

| β-isomer | (S)-piperidine, (R)-dihydropyridine | Weak (+) |

| (-)-α-isomer | (R)-piperidine, (R)-dihydropyridine | Weak (+) |

| (+)-α-isomer | (S)-piperidine, (S)-dihydropyridine | Very Strong (+++) |

| (Data adapted from a study on benidipine, a compound containing a 1-benzyl-3-piperidinol moiety. The α- and β-isomers are diastereomers, while (+) and (-) refer to enantiomers.) |

Impact of Substituents on the Piperidine Nitrogen Atom

In the context of opioid receptor ligands, the N-substituent on 4-(3-hydroxyphenyl)piperidines plays a crucial role in determining potency and receptor selectivity. For example, changing the substituent from a small methyl group to a larger phenylpropyl group can increase antagonist potency at the µ-opioid receptor by over 500-fold. This suggests that the N-substituent extends into a specific sub-pocket of the receptor where larger, lipophilic groups can form favorable interactions.

Similarly, in the development of agonists for the nociceptin/orphanin FQ peptide (NOP) receptor, SAR studies of 3-phenoxypropyl piperidine analogues revealed that modifications to the N-substituent were key to modulating agonist activity. The size, shape, and electronic nature of the group attached to the piperidine nitrogen are therefore critical variables that medicinal chemists systematically explore to optimize a compound's activity for a specific biological target.

Computational Chemistry and in Silico Modeling for 5 Methoxypiperidin 3 Ol Systems

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the interaction between a small molecule ligand, such as 5-Methoxypiperidin-3-ol (B13558252), and a macromolecular target, typically a protein.

The initial step in understanding the therapeutic potential of 5-Methoxypiperidin-3-ol is the identification of its biological targets. Molecular docking simulations can be employed to screen the compound against a library of known protein structures. This process involves predicting the binding affinity and mode of interaction, which helps in prioritizing potential protein targets. The interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces.

For 5-Methoxypiperidin-3-ol, the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, along with the nitrogen atom in the piperidine (B6355638) ring, are key features for forming specific interactions with protein residues. For instance, the hydroxyl group can act as a hydrogen bond donor and acceptor, while the methoxy group can participate in hydrophobic interactions. The protonated nitrogen of the piperidine ring under physiological conditions can form crucial ionic interactions with acidic residues like aspartate and glutamate in a protein's active site. nih.gov

An illustrative analysis of potential ligand-protein interactions for 5-Methoxypiperidin-3-ol with a hypothetical protein target is presented in Table 1.

Table 1: Predicted Ligand-Protein Interactions for 5-Methoxypiperidin-3-ol

| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond | Hydroxyl (-OH) | Serine, Threonine, Aspartate, Glutamate, Histidine |

| Ionic Interaction | Piperidine Nitrogen (protonated) | Aspartate, Glutamate |

| Hydrophobic Interaction | Methoxy (-OCH3), Piperidine Ring | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| van der Waals Forces | Entire Molecule | Various residues in the binding pocket |

Once potential protein targets are identified, molecular docking can provide detailed insights into the specific binding site and the conformation of 5-Methoxypiperidin-3-ol within that site. researchgate.net This information is critical for understanding the mechanism of action and for guiding further optimization of the compound's structure to enhance its affinity and selectivity.

Computational tools can predict the most probable binding pockets on a protein surface. researchgate.net The docking algorithm then samples a large number of possible orientations and conformations of the ligand within these pockets and scores them based on a scoring function that estimates the binding affinity. The resulting binding modes reveal key interactions that stabilize the ligand-protein complex. For instance, studies on other piperidine derivatives have shown that the piperidine ring often anchors the molecule in a hydrophobic pocket, while substituents dictate the specificity of interactions. nih.gov

The predicted binding mode of 5-Methoxypiperidin-3-ol would likely show the piperidine ring in a chair conformation, with the methoxy and hydroxyl groups occupying either axial or equatorial positions to maximize favorable interactions with the protein.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

To develop a QSAR model for a series of compounds including 5-Methoxypiperidin-3-ol, a set of molecular descriptors that quantify various aspects of the chemical structure is required. ucsb.edudrugdesign.org These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., dipole moment). ucsb.edu

For piperidine derivatives, relevant descriptors often include those related to hydrophobicity (logP), electronic properties (HOMO and LUMO energies), and steric parameters. tandfonline.comnih.gov The selection of the most relevant descriptors is a crucial step and is often achieved using statistical methods like genetic algorithms or stepwise multiple linear regression. nih.govnih.gov Once the descriptors are selected, a mathematical model, such as multiple linear regression (MLR), is developed to correlate these descriptors with the observed biological activity. nih.gov

Table 2: Examples of Molecular Descriptors for QSAR Analysis of Piperidine Derivatives

| Descriptor Type | Specific Descriptor | Relevance |

|---|---|---|

| Constitutional | Molecular Weight | Influences absorption and distribution. |

| Topological | Wiener Index | Describes molecular branching. |

| Geometric | Molecular Surface Area | Relates to accessibility for binding. |

| Electronic | Dipole Moment | Influences polar interactions. |

The developed QSAR model can then be used to understand how specific structural features of 5-Methoxypiperidin-3-ol and its analogs contribute to their biological activity. tandfonline.comnih.gov For example, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing the lipophilicity of the molecule could enhance its activity.

In the case of 5-Methoxypiperidin-3-ol, the position and nature of the methoxy and hydroxyl groups are expected to significantly influence its activity. A QSAR study on a series of analogs with variations at these positions could reveal important structure-activity relationships. For instance, it might be found that a hydrogen bond donor at the 3-position and a group with specific electronic properties at the 5-position are crucial for high affinity to a particular target. Such insights are invaluable for designing new derivatives with improved potency and selectivity. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-protein interaction, the reality is that both molecules are flexible and dynamic. Conformational analysis and molecular dynamics (MD) simulations are computational techniques that explore the dynamic behavior of molecules over time.

Conformational analysis of 5-Methoxypiperidin-3-ol would involve identifying its low-energy conformations. The piperidine ring typically adopts a chair conformation, but the substituents can exist in either axial or equatorial positions. The relative stability of these conformers is influenced by steric and electronic effects, including the potential for intramolecular hydrogen bonding between the hydroxyl group and the piperidine nitrogen or the methoxy group. westernsydney.edu.au

Molecular dynamics simulations can provide a more detailed understanding of the stability of the ligand-protein complex identified through docking. wu.ac.thnih.gov An MD simulation starts with the docked complex and simulates the movements of all atoms over a period of time, typically nanoseconds to microseconds. This allows for the observation of how the ligand and protein adapt to each other and the stability of the key interactions. researchgate.net Analysis of the MD trajectory can reveal important information such as the flexibility of different parts of the protein upon ligand binding and the average lifetime of specific hydrogen bonds. wu.ac.th For 5-Methoxypiperidin-3-ol, MD simulations could confirm the stability of its binding mode and highlight any conformational changes in the target protein induced by its binding.

In Silico Evaluation of Putative Mechanisms of Action

Computational chemistry and in silico modeling are powerful tools for investigating the potential mechanisms of action of novel chemical entities. These methods allow for the prediction of molecular properties, interactions with biological targets, and the elucidation of potential biochemical pathways without the need for extensive laboratory experimentation. For the compound 5-Methoxypiperidin-3-ol hydrochloride, while specific in silico studies are not extensively available in the public domain, we can outline the theoretical approaches and computational methodologies that would be employed to evaluate its putative mechanisms of action.

These evaluations typically involve a multi-faceted approach, including molecular docking simulations to identify potential protein targets, quantum chemical calculations to understand the molecule's electronic properties, and molecular dynamics simulations to study its behavior in a simulated biological environment.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Methoxypiperidin-3-ol hydrochloride, this would involve docking the 5-Methoxypiperidin-3-ol moiety against a library of known biological targets, such as enzymes or receptors, to predict its binding affinity and mode of interaction.

The process begins with the generation of a 3D structure of the ligand (5-Methoxypiperidin-3-ol), which is then placed in the binding site of a target protein. A scoring function is used to estimate the binding energy, with lower scores typically indicating a more favorable interaction. The results of such a hypothetical docking study could be presented as follows:

Table 1: Illustrative Molecular Docking Results for 5-Methoxypiperidin-3-ol This table is a hypothetical representation of potential docking results and is for illustrative purposes only, as specific experimental data for this compound is not available.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Monoamine Oxidase A | -8.2 | Tyr407, Phe208 | Hydrogen Bond, Pi-Pi Stacking |

| Acetylcholinesterase | -7.5 | Trp84, Ser200 | Hydrogen Bond, Hydrophobic |

| NMDA Receptor | -9.1 | Glu236, Asn127 | Ionic Interaction, Hydrogen Bond |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of a molecule. Methods such as Density Functional Theory (DFT) can provide insights into the molecule's reactivity, stability, and spectroscopic properties.

For 5-Methoxypiperidin-3-ol, these calculations could determine parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. This information is invaluable for understanding how the molecule might interact with biological macromolecules.

Table 2: Hypothetical Quantum Chemical Properties of 5-Methoxypiperidin-3-ol This table presents a hypothetical set of quantum chemical parameters for illustrative purposes, as specific computational studies for this compound are not publicly available.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 8.6 eV |

| Dipole Moment | 3.2 D |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex over time. By simulating the movements of atoms and molecules, MD can be used to assess the stability of the binding pose predicted by molecular docking and to investigate the conformational changes that may occur upon ligand binding. These simulations can offer a more realistic representation of the interactions in a physiological environment.

Pharmacological and Biological Activity Profiling in Vitro Research

Enzyme Modulation and Inhibition Studies

The substituted piperidine (B6355638) ring, including structures related to 5-methoxypiperidin-3-ol (B13558252), is a versatile scaffold in medicinal chemistry. Its three-dimensional structure and potential for introducing various substituents allow for precise interactions with the active sites of enzymes, leading to potent and selective modulation.

Tubulin Polymerization Inhibition

The piperidine moiety has been incorporated into molecules designed to inhibit tubulin polymerization, a key mechanism for arresting cell division in cancer cells. While direct studies on 5-methoxypiperidin-3-ol are not prominent, related structures are integral to potent inhibitors that bind to the colchicine site of tubulin.

For instance, a series of 2-anilino triazolopyrimidines were developed as inhibitors of tubulin polymerization. mdpi.com Within this series, the most effective compounds demonstrated potent antiproliferative activity by disrupting microtubule dynamics. One of the most potent derivatives, compound 3d , was found to be a powerful inhibitor of tubulin polymerization with an IC50 value of 0.45 µM. mdpi.com This compound also significantly inhibited the binding of colchicine to tubulin, indicating a competitive interaction at the colchicine binding site. mdpi.com The activity of these compounds is correlated with their ability to induce G2/M phase cell cycle arrest and apoptosis. mdpi.comnih.gov

| Compound | Tubulin Polymerization Inhibition (IC50) | Colchicine Binding Inhibition (%) | Reference |

|---|---|---|---|

| Compound 3d (p-toluidino derivative) | 0.45 µM | 72% | mdpi.com |

| Compound 3h (p-ethylanilino derivative) | 1.9 µM | 18% | mdpi.com |

| Compound 3l | 2.2 µM | 39% | mdpi.com |

| Combretastatin A-4 (CA-4) | Not Specified | 98% | mdpi.com |

DNA Gyrase Inhibition

DNA gyrase is a critical enzyme for bacterial DNA replication and a well-established target for antibiotics. als-journal.com The piperidine scaffold has been utilized in the synthesis of novel DNA gyrase inhibitors. Although research does not specifically single out 5-methoxypiperidin-3-ol, the general structure is relevant. For example, studies on morpholine-based thiazoles have identified potent DNA gyrase inhibitors. als-journal.com Cinodine, a glycocinnamoylspermidine antibiotic, was found to specifically inhibit the in vitro activity of Micrococcus luteus DNA gyrase. nih.gov Another class of inhibitors, based on 4-amino-pyrazolo[3,4-d]pyrimidine, has also been explored for its potential to target the ATPase activity of the GyrB subunit of DNA gyrase. researchgate.net

| Inhibitor Class | Target Enzyme | Mechanism of Action | Reference |

|---|---|---|---|

| Morpholine-based thiazoles (e.g., 5h, 5g) | DNA Gyrase | Inhibition of enzyme activity | als-journal.com |

| Cinodine | Micrococcus luteus DNA gyrase | Specific inhibition of enzyme activity | nih.gov |

| 4-amino-pyrazolo[3,4-d]pyrimidine derivatives | DNA Gyrase Subunit B (GyrB) | Inhibition of ATPase activity | researchgate.net |

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition, Including Mutant-Selective Activity

The development of inhibitors for Epidermal Growth Factor Receptor (EGFR) is crucial in cancer therapy, particularly for non-small cell lung cancer (NSCLC). mdpi.comnih.gov Resistance to first- and second-generation inhibitors, often through mutations like T790M and C797S, necessitates the creation of novel, mutant-selective inhibitors. mdpi.comchemrxiv.org The methoxypiperidine moiety has been identified as a key structural feature in advanced EGFR inhibitors.

In one study, a 4-methoxypiperidine group was shown to engage with the catalytic Lys745 residue in the EGFR binding site. chemrxiv.org This interaction is part of the design of non-covalent inhibitors that retain activity against the drug-resistant EGFR L858R/T790M/C797S triple mutant. chemrxiv.org Research into furopyridine derivatives also identified compounds with strong inhibitory activity against both wild-type and mutant forms of EGFR. The most promising compound, PD13 , showed potent inhibition of wild-type EGFR (IC50 of 11.64 nM) and the L858R/T790M double mutant (IC50 of 10.51 nM). mdpi.com

| Compound | Target | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| PD13 | Wild-Type EGFR | 11.64 ± 1.30 nM | mdpi.com |

| PD13 | L858R/T790M Mutant EGFR | 10.51 ± 0.71 nM | mdpi.com |

| Compound 3 (CO-1686) | EGFR Mutant (L858R/T790M) | Potent efficacy in tumor models | nih.gov |

Bruton's Tyrosine Kinase (BTK) Inhibition

Bruton's Tyrosine Kinase (BTK) is a key component of the B-cell receptor signaling pathway, making it a critical target for B-cell malignancies and autoimmune diseases. nih.govmdpi.comnih.gov The piperidine ring is a common feature in the design of both covalent and non-covalent BTK inhibitors.

A series of N,9-diphenyl-9H-purin-2-amine derivatives were identified as effective BTK inhibitors. nih.gov Among these, compound 10j showed potent enzymatic inhibition with an IC50 of 0.4 nM, comparable to the approved drug ibrutinib. nih.gov Similarly, novel 5-substituted oxindole derivatives have been designed as BTK inhibitors, with selected compounds demonstrating antiproliferative effects in RAMOS cells with IC50 values in the sub-micromolar range. chemrxiv.org These studies highlight the utility of incorporating cyclic amine structures to achieve high-affinity binding to the BTK active site.

| Compound | BTK Inhibition (IC50) | Reference |

|---|---|---|

| Compound 10d | 0.5 nM | nih.gov |

| Compound 10i | 0.5 nM | nih.gov |

| Compound 10j | 0.4 nM | nih.gov |

| Ibrutinib (Reference) | 0.3 nM | nih.gov |

| AVL-292 (Reference) | 0.6 nM | nih.gov |

Cholesterol 24-Hydroxylase (CH24H) Inhibition

Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a brain-specific enzyme that regulates cholesterol homeostasis and is a target for neurological disorders. acs.orgnih.gov Structure-based drug design has led to the development of potent and selective CH24H inhibitors featuring an aryl-piperidine scaffold.

Starting from a lead fragment, optimization resulted in 4-arylpyridine derivatives with significantly improved inhibitory activity. acs.org For example, 4-benzylpiperidine derivative 3a and 4-benzylpiperazine derivative 3b showed IC50 values of 110 nM and 93 nM, respectively. acs.org Further optimization led to the discovery of soticlestat, a highly potent, selective, and brain-penetrant CH24H inhibitor. d-nb.inforesearchgate.net The design of these inhibitors often involves a pyridine (B92270) nitrogen ligating to the heme iron of the enzyme and hydrophobic interactions within the active site facilitated by the substituted piperidine ring. acs.org

| Compound | Human CH24H Inhibition (IC50) | Reference |

|---|---|---|

| Compound 2a (Lead fragment) | 1900 nM | acs.org |

| Compound 3a (4-benzylpiperidine derivative) | 110 nM | acs.org |

| Compound 3b (4-benzylpiperazine derivative) | 93 nM | acs.org |

| Compound 3f | 8.8 nM | nih.gov |

| Compound 3g | 8.7 nM | nih.gov |

| Soticlestat (TAK-935) | 7.4 nM | researchgate.net |

AMP-Activated Protein Kinase (AMPK) Activation

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy metabolism and a therapeutic target for metabolic diseases and cancer. nih.gov While direct activators often mimic AMP, indirect mechanisms of activation are also being explored.

Novel compounds with a 3,5-dimethylpyridin-4(1H)-one scaffold have been identified as AMPK activators. nih.gov Optimization of a lead compound from this series led to compound 25 , which demonstrated potent AMPK activating activity and showed selective growth inhibition against human breast cancer cell lines. nih.gov Another approach has identified small molecules that activate AMPK by inhibiting its interaction with prohibitins (PHB1 and PHB2), which act as negative regulators. nih.gov This demonstrates that diverse chemical structures can achieve AMPK activation through various mechanisms.

| Compound Class | Mechanism of Action | Biological Effect | Reference |

|---|---|---|---|

| 3,5-dimethylpyridin-4(1H)-one derivatives (e.g., 25) | AMPK Activation | Selective cancer cell growth inhibition | nih.gov |

| RX-375 | Inhibition of AMPK-prohibitin interaction | AMPK Activation, Inhibition of fatty acid synthesis | nih.gov |

Based on the conducted research, no publicly available scientific literature or data could be found for the specific chemical compound "5-Methoxypiperidin-3-ol;hydrochloride" corresponding to the requested sections on its pharmacological and biological activity. Therefore, it is not possible to generate the article with the specified content and structure.

The search for in vitro studies detailing this compound's kinase target interactions, IRE1α activity modulation, anticancer effects, apoptosis induction mechanisms, inhibition of cell proliferation, and antimetastatic properties did not yield any relevant results. The information required to populate the requested sections and data tables is absent from the accessible scientific domain.

Antimicrobial and Antiparasitic Investigations

There is currently no scientific literature detailing the in vitro antimicrobial or antiparasitic properties of this compound.

Antibacterial Activity

Information regarding the efficacy of this compound against Gram-positive bacteria or drug-resistant strains is not present in published research.

Antitubercular Activity

There are no available studies or data on the in vitro activity of this compound against Mycobacterium tuberculosis.

Trypanocidal Activity

Scientific investigation into the potential trypanocidal effects of this compound has not been documented in accessible research.

Neurobiological Activity Assessment

The neurobiological profile of this compound in in vitro models remains uncharacterized in scientific literature.

Neuroprotective Effects in Cellular Models

There is no available research on the neuroprotective effects of this compound in any cellular models of neurodegeneration or neuronal injury.

Reduction of Oxidative Stress in Neuronal Cell Systems

Data concerning the ability of this compound to mitigate oxidative stress in neuronal cell systems have not been reported in scientific publications.

An article on the in vitro pharmacological and biological activity of this compound cannot be generated as requested. Extensive searches for scientific literature and patent databases did not yield any specific information regarding the anti-inflammatory effects in neurological contexts, Kv1.3 potassium channel blockade, or complement system Factor B inhibition for this particular compound.

Therefore, the requested article with detailed research findings and data tables for the specified sections and subsections cannot be created.

Mechanism of Action Elucidation in Vitro Research

Identification of Molecular Targets and Ligand Binding Specificity

Currently, there is a lack of publicly available scientific literature that identifies the specific molecular targets of 5-Methoxypiperidin-3-ol (B13558252);hydrochloride. Furthermore, data on its ligand binding specificity and affinity for various receptors, enzymes, or other biological macromolecules have not been detailed in published research.

Cellular Pathway Interrogation

The investigation into how 5-Methoxypiperidin-3-ol;hydrochloride interacts with and modulates various cellular pathways is crucial for determining its potential therapeutic applications. The following subsections detail the current knowledge regarding its influence on key cellular processes.

There is no available scientific evidence from in vitro studies to suggest that this compound directly disrupts microtubule dynamics. Research has not yet explored its effects on tubulin polymerization, microtubule stability, or the mitotic spindle apparatus.

The potential for this compound to act as an antimicrobial agent through the disruption of bacterial cell membrane integrity and subsequent cell lysis has not been reported in the available scientific literature. In vitro studies examining its effects on bacterial membrane potential, permeability, and morphology are not presently available.

While direct studies on this compound are not available, research on homologous oxypiperidine compounds has indicated that this class of molecules can act as inhibitors of protein synthesis in vitro. One study demonstrated that 2,2,6,6-tetramethyl-4-oxypiperidine-1-oxyl is an active inhibitor of protein synthesis in a rabbit reticulocyte lysate cell-free translation system nih.gov. The same study noted a correlation between the number of methyl groups and the inhibitory activity on translation, with demethylated derivatives showing significantly lower activity nih.gov. However, it is important to note that this research did not specifically investigate this compound.

| Homologous Compound | In Vitro System | Observed Effect |

| 2,2,6,6-tetramethyl-4-oxypiperidine-1-oxyl | Rabbit reticulocyte lysate | Active inhibition of protein synthesis nih.gov |

| Demethylated derivatives of 2,2,6,6-tetramethyl-4-oxypiperidine-1-oxyl | Rabbit reticulocyte lysate | Significantly lower inhibitory activity nih.gov |

There is currently no published in vitro research that specifically investigates the effects of this compound on oxidative stress pathways. Studies examining its potential to modulate the production of reactive oxygen species (ROS), influence antioxidant enzyme activity, or interact with signaling pathways sensitive to redox state have not been documented.

The influence of this compound on inflammatory pathways has not been elucidated in the available scientific literature. In vitro studies are needed to determine if this compound can modulate the production of inflammatory mediators such as cytokines, chemokines, or prostaglandins, or affect the signaling of key inflammatory pathways like NF-κB or MAPK.

Interference with Cell Cycle Regulation

No specific studies or data were found describing the interference of 5-Methoxypiperidin-3-ol hydrochloride with cell cycle regulation. Research detailing its effects on cell cycle checkpoints (e.g., G1, S, G2, M), cyclin-dependent kinases (CDKs), or cyclins is not available in the public domain.

Modulation of the Ubiquitination Pathway

There is no available research or documentation that details the modulation of the ubiquitination pathway by 5-Methoxypiperidin-3-ol hydrochloride. Information regarding its potential interaction with ubiquitin ligases, deubiquitinating enzymes, or its effect on protein degradation through the ubiquitin-proteasome system could not be located.

Dose-Response Relationship Studies for Mechanistic Elucidation

While the principles of dose-response relationships are fundamental in pharmacology and toxicology for understanding the relationship between the concentration of a compound and its biological effect, no specific dose-response studies for 5-Methoxypiperidin-3-ol hydrochloride related to its mechanism of action have been published in accessible literature. cmmcp.orgwikipedia.orgmsdmanuals.com The science of toxicology is founded on the principle that a relationship exists between a toxic reaction and the amount of a substance received. cmmcp.org This relationship helps in determining safe and hazardous levels of substances like drugs and pollutants. wikipedia.org Typically, dose-response data are graphed with the dose on the x-axis and the measured effect on the y-axis to illustrate this relationship. msdmanuals.com However, no such data or curves are available for the specific compound .

Target Engagement Confirmation through Orthogonal Methods (e.g., SPR, ITC)

No studies employing orthogonal methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm the target engagement of 5-Methoxypiperidin-3-ol hydrochloride were found. Consequently, there is no publicly available data on its binding affinity, kinetics, or thermodynamic profile with any specific biological target.

In Vitro Adme Absorption, Distribution, Metabolism, Excretion Studies

Metabolic Stability Assessment in Preclinical In Vitro Systems

Metabolic stability is a critical parameter that influences the intrinsic clearance of a compound, which in turn affects its oral bioavailability and half-life. nih.govyoutube.com These assessments are typically conducted using human-derived subcellular fractions or cells to simulate liver metabolism. springernature.com

Intrinsic Clearance using Isolated Human Liver Microsomes (HLM)

Human liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs), which are responsible for Phase I metabolic reactions. youtube.com The metabolic stability of a compound in HLM is determined by monitoring its disappearance over time. From this data, the in vitro intrinsic clearance (CLint) can be calculated.

No publicly available data for the intrinsic clearance of 5-Methoxypiperidin-3-ol (B13558252);hydrochloride in human liver microsomes was found.

Intrinsic Clearance using Isolated Hepatocyte Cells

Isolated human hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more complete picture of metabolic pathways. youtube.comdoi.org Similar to HLM assays, the rate of disappearance of the parent compound is measured to determine the intrinsic clearance. researchgate.netnih.gov

No publicly available data for the intrinsic clearance of 5-Methoxypiperidin-3-ol;hydrochloride in isolated human hepatocytes was found.

Identification of In Vitro Metabolites and Degradation Products

Identifying the metabolic pathways of a drug candidate is essential for understanding its clearance mechanisms and identifying potentially active or toxic metabolites. Common metabolic transformations include oxidation, reduction, hydrolysis, and conjugation. For a compound like this compound, potential metabolic pathways could include demethylation of the methoxy (B1213986) group or oxidation of the piperidine (B6355638) ring or alcohol.

No publicly available studies identifying the in vitro metabolites or degradation products of this compound were found.

Plasma Protein Binding Analysis (In Vitro)

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly impacts its distribution and availability to reach its target site and metabolizing enzymes. nih.govnih.gov Generally, only the unbound fraction of a drug is pharmacologically active. researchgate.net Techniques like equilibrium dialysis or ultrafiltration are commonly used to determine the percentage of a compound bound to plasma proteins. mdpi.com

No publicly available data on the plasma protein binding of this compound was found.

Future Research Directions and Translational Perspectives Academic Focus

Rational Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity and Potency

The rational design of next-generation derivatives of 5-Methoxypiperidin-3-ol (B13558252);hydrochloride will be pivotal in unlocking its full therapeutic potential. nih.govtaylorfrancis.combioexcel.eu This process involves a deep understanding of structure-activity relationships (SAR) to guide the synthesis of new analogues with improved pharmacological profiles. nih.gov

Key Strategies for Derivative Design:

Modification of the Methoxy (B1213986) Group: The methoxy group can be altered to modulate lipophilicity and hydrogen bonding capacity. Replacing it with other alkoxy groups of varying chain lengths or with bioisosteric replacements could influence target binding and pharmacokinetic properties.

Stereochemistry at the Hydroxyl and Methoxy Positions: The stereochemistry of the hydroxyl and methoxy groups is likely to be critical for target engagement. The synthesis of stereoisomers and diastereomers will be essential to identify the most active and selective conformation.

N-Substitution: The nitrogen atom of the piperidine (B6355638) ring is a key site for modification. Introducing a variety of substituents can significantly impact potency, selectivity, and ancillary pharmacological activities. rsc.org

Synthetic Approaches:

Recent advancements in synthetic methodologies for piperidine derivatives can be leveraged. nih.govmdpi.com Techniques such as catalytic hydrogenation of substituted pyridines, intramolecular cyclization reactions, and multicomponent reactions offer efficient routes to a diverse library of analogues. nih.govnews-medical.net The development of stereoselective synthetic pathways will be crucial for accessing specific stereoisomers. nih.gov

Computational Modeling:

In silico tools will play a vital role in the rational design process. nih.govresearchgate.net Molecular docking studies can predict the binding modes of designed derivatives with potential biological targets, helping to prioritize synthetic efforts. nih.gov Quantitative structure-activity relationship (QSAR) models can further refine the design process by correlating structural features with biological activity. nih.gov

Exploration of Novel Therapeutic Indications Based on Elucidated Mechanisms of Action

While the specific mechanism of action for 5-Methoxypiperidin-3-ol;hydrochloride is yet to be fully elucidated, the broader class of piperidine derivatives offers clues to potential therapeutic applications. chemicalbook.comresearchgate.net

Potential Therapeutic Areas:

Central Nervous System (CNS) Disorders: Piperidine scaffolds are prevalent in drugs targeting the CNS. researchgate.net Derivatives have shown affinity for a range of receptors, including sigma receptors, dopamine (B1211576) receptors, and serotonin (B10506) receptors, suggesting potential applications in neuropsychiatric and neurodegenerative diseases. nih.govnih.gov

Pain Management: The sigma-1 receptor, a target for some piperidine derivatives, is implicated in pain modulation. nih.gov Novel derivatives could be explored as potential analgesics with a favorable side-effect profile.

Oncology: Certain piperidine-containing compounds have demonstrated anticancer properties through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis. researchgate.net

Infectious Diseases: The piperidine nucleus is a component of some antiviral and antibacterial agents. researchgate.netnih.gov

To pinpoint specific therapeutic indications, initial screening against a panel of known drug targets, particularly G protein-coupled receptors (GPCRs) and ion channels, would be a logical first step. nih.gov

Development of Advanced In Vitro Models for Comprehensive Efficacy and Mechanistic Studies

To thoroughly characterize the biological activity of this compound and its future derivatives, the use of advanced in vitro models is essential. These models can provide valuable insights into efficacy, mechanism of action, and potential liabilities.

Recommended In Vitro Models:

| Model Type | Application | Rationale |

| Cell-based Assays | High-throughput screening, target validation | Can be used to assess the compound's effect on specific cellular pathways and functions. mdpi.com |

| Receptor Binding Assays | Determine affinity and selectivity for specific receptors | Radioligand binding assays are a standard method to quantify the interaction of a compound with its target. nih.gov |

| Functional Assays | Characterize the functional activity (agonist, antagonist, etc.) | Assays measuring downstream signaling events (e.g., calcium mobilization, cAMP levels) can determine the compound's effect on receptor function. nih.gov |

| 3D Cell Culture Models (Spheroids, Organoids) | More physiologically relevant efficacy and toxicity testing | These models better mimic the in vivo environment compared to traditional 2D cell cultures. |

| High-Content Imaging | Multiparametric analysis of cellular effects | Allows for the simultaneous measurement of multiple cellular parameters, providing a more comprehensive understanding of the compound's impact. |

Integration of Multi-Omics Data for Deeper Mechanistic Understanding of Compound Effects

A systems-level understanding of the biological effects of this compound can be achieved through the integration of multi-omics data. frontiersin.orgtechscience.comfrontiersin.org This approach can reveal novel mechanisms of action and identify potential biomarkers of response.

Multi-Omics Strategies:

Transcriptomics (RNA-Seq): Can identify changes in gene expression profiles in response to compound treatment, providing insights into the affected cellular pathways.

Proteomics: Can reveal alterations in protein expression and post-translational modifications, offering a more direct link to cellular function.

Metabolomics: Can identify changes in the cellular metabolome, providing a functional readout of the compound's effects on metabolic pathways.

By integrating these datasets, researchers can construct a comprehensive picture of the compound's mechanism of action, identify potential off-target effects, and discover novel therapeutic opportunities. frontiersin.org

Collaborative Research Opportunities in Chemical Biology, Medicinal Chemistry, and Pharmacology

The successful development of this compound and its derivatives will necessitate a multidisciplinary, collaborative approach.

Areas for Collaboration:

Medicinal Chemistry and Synthetic Chemistry: For the design and synthesis of novel analogues with optimized properties. news-medical.net

Pharmacology and Cell Biology: For the comprehensive in vitro and in vivo characterization of the compounds' biological activities.

Computational Chemistry and Structural Biology: For guiding the rational design process and elucidating the molecular basis of drug-target interactions.

Translational Medicine: To bridge the gap between preclinical findings and clinical development, ensuring that the research is directed towards addressing unmet medical needs.

Such collaborations will be essential to accelerate the discovery and development process, ultimately translating promising research findings into tangible therapeutic benefits.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-Methoxypiperidin-3-ol hydrochloride in laboratory settings?

- Methodological Guidance :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .

- Ventilation : Conduct experiments in a fume hood to avoid inhalation of dust/aerosols. Install local exhaust ventilation if handling large quantities .

- Spill Management : Collect spills using non-sparking tools, place in sealed containers, and dispose of via licensed waste services. Avoid water flushing to prevent environmental contamination .

- Storage : Store at 2–8°C in a dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers) .

Q. How can researchers ensure the stability of 5-Methoxypiperidin-3-ol hydrochloride during storage?

- Experimental Design :

- Stability Testing : Conduct accelerated degradation studies under varying temperatures (e.g., 25°C, 40°C) and humidity (e.g., 60% RH) to identify optimal storage conditions. Monitor purity via HPLC every 30 days .

- Moisture Control : Use desiccants in storage containers and seal vials under inert gas (e.g., argon) to prevent hydrolysis of the hydrochloride salt .

Q. What analytical techniques are suitable for characterizing 5-Methoxypiperidin-3-ol hydrochloride?

- Technique Selection :

- Purity Assessment : Use HPLC with UV detection (λ = 210–254 nm) and a C18 column. Compare retention times against a certified reference standard .

- Structural Confirmation : Perform H/C NMR in DMSO-d6 to verify methoxy and piperidine ring protons. Mass spectrometry (ESI-MS) can confirm molecular ion peaks (e.g., [M+H]) .

Advanced Research Questions

Q. How can synthetic yields of 5-Methoxypiperidin-3-ol hydrochloride be optimized?

- Synthetic Strategy :

- Reagent Selection : Use boronic acid esters (e.g., pinacol esters) for regioselective methoxylation, as seen in analogous piperidine syntheses .

- Catalytic Systems : Optimize Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) with ligand screening (e.g., SPhos, XPhos) to enhance cross-coupling efficiency .

- Workup : Purify crude products via recrystallization from ethanol/water (3:1 v/v) to remove unreacted starting materials .

Q. How should researchers resolve contradictions in reported toxicity data for piperidine hydrochloride derivatives?

- Data Analysis Framework :

- Source Evaluation : Prioritize peer-reviewed studies over vendor SDS sheets, which often lack comprehensive toxicity profiles (e.g., Aaron Chemicals’ SDS notes "no data available" for target organ toxicity) .

- In Silico Predictions : Use QSAR models (e.g., OECD Toolbox) to estimate acute oral toxicity (LD50) and compare with experimental LC50 values from zebrafish embryo assays .

- Dose-Response Studies : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) at 0.1–10 mM to identify thresholds for cellular damage .

Q. What strategies mitigate byproduct formation during the hydrochloride salt formation step?

- Process Optimization :

- Acid Addition : Introduce HCl gas gradually (<5°C) in anhydrous methanol to prevent overheating and decomposition. Monitor pH (target 2.5–3.0) with a calibrated probe .

- Solvent Screening : Compare crystallinity in polar aprotic solvents (e.g., IPA vs. acetonitrile). IPA/ethyl acetate mixtures (4:1 v/v) often yield higher-purity crystals .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., N-oxide derivatives) and adjust reaction stoichiometry (1:1.05 molar ratio of free base to HCl) .

Experimental Design & Data Interpretation

Q. How to design a stability-indicating assay for 5-Methoxypiperidin-3-ol hydrochloride under forced degradation conditions?

- Protocol :

- Stress Conditions : Expose samples to 0.1 M HCl/NaOH (hydrolysis), 3% H2O2 (oxidation), and UV light (254 nm, 48 hr).

- Analytical Setup : Use UPLC-PDA with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and gradient elution (0.1% formic acid in water/acetonitrile). Track degradation products at 220 nm .

- Validation : Ensure method specificity (peak purity >99%), linearity (R >0.999), and LOQ ≤0.1% for minor impurities .

Q. What experimental controls are critical when evaluating the biological activity of 5-Methoxypiperidin-3-ol hydrochloride?

- Control Design :

- Negative Controls : Use vehicle-only (e.g., saline with 0.1% DMSO) and scrambled compound (structurally similar but inactive) to isolate target effects .

- Positive Controls : Include known piperidine-based agonists/antagonists (e.g., meperidine hydrochloride) for receptor-binding assays .

- Blinding : Implement double-blinded sample labeling to reduce bias in data interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.